Cas no 222404-25-3 ((R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid)

(R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative featuring a 4-methoxyphenyl substituent at the 2-position and a carboxylic acid functional group at the 4-position. This compound is of interest in pharmaceutical and synthetic chemistry due to its stereospecific structure, which can serve as a key intermediate in the synthesis of bioactive molecules. The presence of the methoxy group enhances its solubility and reactivity in organic transformations, while the thiazolidine core offers versatility in heterocyclic chemistry. Its enantiomeric purity makes it particularly valuable for applications requiring precise stereochemical control, such as asymmetric synthesis or drug development.
(R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid structure
222404-25-3 structure
商品名:(R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid
CAS番号:222404-25-3
MF:C11H13NO3S
メガワット:239.29082
MDL:MFCD08272846
CID:1407350

(R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Thiazolidinecarboxylic acid, 2-(4-methoxyphenyl)-, (4R)-
    • (2RS,4R)-2-(4-methoxyphenyl)-thiazolidine-4-carboxylic acid
    • (4R)-2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
    • (4R)-2-(4-methoxyphenyl)-4-carboxy-1,3-thiazolidine
    • (4R)-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid
    • 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid
    • (R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid
    • MDL: MFCD08272846
    • インチ: InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9-,10?/m0/s1
    • InChIKey: ZQRSXNJVEHLFCE-RGURZIINSA-N
    • ほほえんだ: COC1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O

計算された属性

  • せいみつぶんしりょう: 239.06200
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3

じっけんとくせい

  • PSA: 83.86000
  • LogP: 1.81220

(R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
R114275-500mg
(R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid
222404-25-3
500mg
$ 570.00 2022-06-03
Key Organics Ltd
AS-5098-1MG
(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
222404-25-3 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
AS-5098-20MG
(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
222404-25-3 >90%
0mg
£76.00 2023-04-18
Key Organics Ltd
AS-5098-50MG
(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
222404-25-3 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
AS-5098-10MG
(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
222404-25-3 >90%
10mg
£63.00 2025-02-08
abcr
AB303208-5g
(R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid, 95%; .
222404-25-3 95%
5g
€750.40 2025-02-19
OTAVAchemicals
7138838-250MG
(4S)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
222404-25-3 95%
250MG
$200 2023-07-05
OTAVAchemicals
7138838-100MG
(4S)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
222404-25-3 95%
100MG
$150 2023-07-05
Ambeed
A943179-10g
(4R)-2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
222404-25-3 95%
10g
$893.0 2024-07-28
Aaron
AR018ZU7-100mg
4-Thiazolidinecarboxylic acid, 2-(4-methoxyphenyl)-, (4R)-
222404-25-3 95%
100mg
$35.00 2025-02-13

(R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid 関連文献

(R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acidに関する追加情報

(R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic Acid: A Comprehensive Overview

(R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid, also known by its CAS number 222404-25-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolidine derivatives, which have been extensively studied for their potential applications in drug development. The structure of this compound is characterized by a thiazolidine ring system, which is a five-membered ring containing sulfur, nitrogen, and three carbons. The presence of a methoxyphenyl group at the 4-position further enhances its chemical complexity and biological activity.

The synthesis of (R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid involves a series of well-defined chemical reactions. Recent advancements in asymmetric synthesis have enabled the production of this compound with high enantiomeric excess, making it a valuable substrate for further functionalization. The use of chiral catalysts and stereoselective reactions has been pivotal in achieving the desired stereochemistry, which is critical for its biological activity.

Recent studies have highlighted the potential of (R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid as a lead compound in the development of novel therapeutic agents. Its ability to modulate key cellular pathways, such as those involved in inflammation and oxidative stress, has drawn considerable attention. For instance, research published in Nature Communications demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, its antioxidant activity has been shown to protect cells from oxidative damage, making it a promising candidate for neurodegenerative diseases.

In addition to its pharmacological applications, (R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid has also been explored for its role in materials science. Its unique chemical structure allows for the formation of self-assembled monolayers, which have potential applications in surface modification and nanotechnology. Recent findings from the journal Advanced Materials suggest that this compound can be used to create highly ordered nanostructures with tailored properties.

The development of efficient analytical methods for the characterization of (R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid has been another area of active research. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. These methods are essential for ensuring the reliability of experimental results and facilitating further studies.

In conclusion, (R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and characterization techniques, position it as a valuable tool for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its biological and material properties, this compound is poised to play an increasingly important role in the development of innovative solutions to pressing scientific challenges.

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清らかである:99%/99%/99%
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